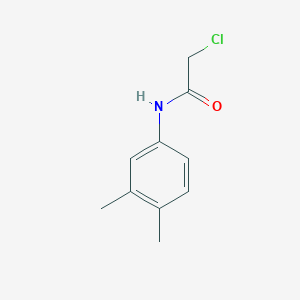

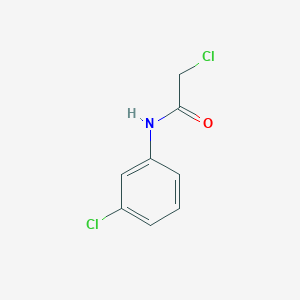

2-chloro-N-(3,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

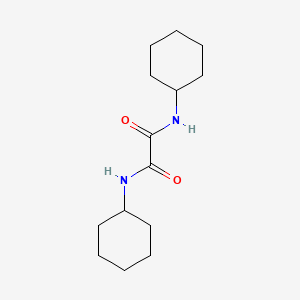

The compound "2-chloro-N-(3,4-dimethylphenyl)acetamide" is a chlorinated acetamide with specific substituents on the aromatic ring. It is structurally related to various other chlorinated acetamides, which have been the subject of several studies due to their interesting molecular conformations and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of chlorinated acetamides, such as those described in the provided papers, typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. The papers discuss the synthesis of closely related compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide (24DMPA) and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide (35DMPA), which are synthesized and characterized through extensive spectroscopic investigations .

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the presence of an amide group (-CONH-) attached to a chlorinated acetic acid moiety and an aromatic ring with various substituents. The conformation of the N-H bond in these compounds is often syn to certain substituents on the aromatic ring, which can influence the overall molecular geometry and the formation of intermolecular hydrogen bonds . The geometric parameters of these molecules are similar to those of other acetanilides, and the molecules are typically linked into chains through intermolecular N-H⋯O hydrogen bonds .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving "2-chloro-N-(3,4-dimethylphenyl)acetamide," they do discuss the reactivity of similar compounds. For instance, the molecular electrostatic potential has been mapped to predict sites and relative reactivities towards electrophilic and nucleophilic attack . The presence of the chloro group and the amide functionality suggests that these compounds could participate in various organic reactions, such as nucleophilic substitution or amide bond formation and cleavage.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are influenced by their molecular structure. The papers describe detailed vibrational assignments based on potential energy distribution (PED), frontier molecular orbital energies, and complete natural bond orbital (NBO) analysis to understand intramolecular electronic interactions and stabilization energy . The thermodynamic properties and vibrational frequencies of the fundamental modes have been obtained using density functional theory (DFT) . Additionally, the optical properties of these compounds have been investigated using UV-vis spectrophotometry, revealing solvatochromic effects in various solvents .

Aplicaciones Científicas De Investigación

Herbicide Applications : Chloroacetamides, including 2-chloro-N-(3,4-dimethylphenyl)acetamide, are used as herbicides. They are effective in controlling annual grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).

Crystal Structure Analysis : Research has been conducted on the crystal structure of N-(3,4-Dimethylphenyl)acetamide, with findings highlighting the conformation of the N—H bond and its relationship with the methyl substituent in the aromatic ring. This provides insights into molecular interactions and bonding characteristics (Gowda, Foro, & Fuess, 2007).

Pesticide Development : N-derivatives of chloroacetamides, which include variants of 2-chloro-N-(3,4-dimethylphenyl)acetamide, have been characterized as potential pesticides. Their properties were explored using X-ray powder diffraction, which is crucial for the development of effective pest control agents (Olszewska, Tarasiuk, & Pikus, 2011).

Organic Chemistry Studies : Studies have been conducted on various chloroacetamide derivatives, including 2-chloro-N-(3,4-dimethylphenyl)acetamide, to understand their chemical and physical properties. This research contributes to the broader field of organic chemistry and aids in the synthesis of new compounds (Gowda, Foro, Svoboda, & Fuess, 2009).

Pharmacological Research : While avoiding details on drug use and dosage, it's worth noting that derivatives of 2-chloro-N-(3,4-dimethylphenyl)acetamide have been explored in the context of pharmacology, particularly in the synthesis and characterization of compounds with potential therapeutic applications (Park, Park, Lee, & Kim, 1995).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHKJXKFJYKUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280642 |

Source

|

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,4-dimethylphenyl)acetamide | |

CAS RN |

2564-04-7 |

Source

|

| Record name | 2564-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

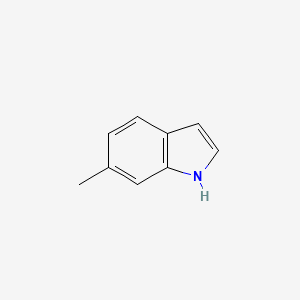

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)